Cas no 1185319-98-5 (3-Bromo-2-fluoro-5-(methyl-d3)-pyridine)

3-Bromo-2-fluoro-5-(methyl-d3)-pyridine 化学的及び物理的性質
名前と識別子
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- 3-Bromo-2-fluoro-5-(methyl-d3)-pyridine
- F92439
- AKOS015944206
- 1185319-98-5
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- インチ: 1S/C6H5BrFN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3/i1D3
- InChIKey: FWKQBHMQYXTOTD-FIBGUPNXSA-N
- SMILES: C1(F)=NC=C(C([2H])([2H])[2H])C=C1Br
計算された属性
- 精确分子量: 191.97777g/mol
- 同位素质量: 191.97777g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 99.1
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 12.9Ų
3-Bromo-2-fluoro-5-(methyl-d3)-pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | M0328135-1mg |
3-Bromo-2-fluoro-5-(methyl-d3)-pyridine |
1185319-98-5 | 95% | 1mg |
RMB 544.00 | 2025-02-21 | |
Cooke Chemical | M0328135-5mg |
3-Bromo-2-fluoro-5-(methyl-d3)-pyridine |
1185319-98-5 | 95% | 5mg |
RMB 1857.60 | 2025-02-21 |
3-Bromo-2-fluoro-5-(methyl-d3)-pyridine 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
3-Bromo-2-fluoro-5-(methyl-d3)-pyridineに関する追加情報
Introduction to 3-Bromo-2-fluoro-5-(methyl-d3)-pyridine (CAS No: 1185319-98-5)
3-Bromo-2-fluoro-5-(methyl-d3)-pyridine (CAS No: 1185319-98-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, featuring a pyridine core with bromine, fluorine, and deuterated methyl substituents, serves as a crucial intermediate in the synthesis of various biologically active molecules. The unique structural attributes of this compound make it particularly valuable for medicinal chemists seeking to develop novel therapeutic agents.
The pyridine ring is a fundamental scaffold in medicinal chemistry, widely recognized for its ability to interact with biological targets such as enzymes and receptors. The presence of a bromine atom at the 3-position and a fluorine atom at the 2-position enhances the electrophilic and nucleophilic properties of the molecule, respectively, which are essential for further functionalization. Additionally, the incorporation of a deuterated methyl group (methyl-d3) provides stability and helps in studying metabolic pathways through deuterium labeling techniques.
In recent years, 3-Bromo-2-fluoro-5-(methyl-d3)-pyridine has been extensively studied for its potential applications in drug discovery. Researchers have leveraged its structural flexibility to design inhibitors targeting various diseases, including cancer and infectious disorders. The fluorine substituent, in particular, has been shown to improve metabolic stability and binding affinity in drug candidates. Furthermore, the deuterated methyl group offers a means to probe enzyme kinetics and mechanisms, which is invaluable for optimizing drug efficacy.
One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By modifying the pyridine core with bromo and fluoro groups, chemists can fine-tune the interactions with kinase active sites. The deuterated methyl group also contributes to the overall steric profile of the molecule, allowing for precise structural optimization.
Recent studies have highlighted the utility of 3-Bromo-2-fluoro-5-(methyl-d3)-pyridine in developing antiviral agents. The structural features of this compound enable it to mimic natural substrates or interfere with viral replication mechanisms. For instance, researchers have utilized derivatives of this compound to inhibit proteases essential for viral maturation. The stability provided by the deuterated methyl group ensures that these inhibitors remain active under physiological conditions.
The agrochemical sector has also benefited from the use of 3-Bromo-2-fluoro-5-(methyl-d3)-pyridine as an intermediate. Pyridine-based compounds are widely employed in pesticides due to their ability to target specific enzymatic pathways in pests while minimizing toxicity to non-target organisms. The bromo and fluoro substituents enhance the bioactivity of these compounds by improving their lipophilicity and binding affinity to pest enzymes. Deuterium labeling further aids in understanding how these compounds interact with biological systems.
Advances in synthetic methodologies have made it possible to produce 3-Bromo-2-fluoro-5-(methyl-d3)-pyridine on an industrial scale with high purity. Techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient introduction of bromo and fluoro groups into the pyridine ring. Additionally, isotopic labeling methods allow for precise control over deuterium incorporation, ensuring consistency across batches.
The future prospects for 3-Bromo-2-fluoro-5-(methyl-d3)-pyridine are promising, with ongoing research exploring its potential in areas such as neurodegenerative diseases and inflammatory disorders. Its versatility as a building block for biologically active molecules makes it an indispensable tool for medicinal chemists worldwide. As our understanding of disease mechanisms evolves, so too will the applications of this remarkable compound.
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